(1r,2r,4s)-2-[(t-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate is a complex organic compound with a unique structure that includes a cyclohexyl ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The tert-butoxycarbonyl (Boc) group is introduced through a reaction with tert-butyl chloroformate, while the dimethylaminocarbonyl group is added using dimethylamine and a suitable carbonyl source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its functional groups can be selectively modified to create probes for biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the Boc group can protect amines during chemical reactions, while the dimethylaminocarbonyl group can interact with nucleophiles or electrophiles.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms.
Levalbuterol Related Compound D: This compound is a reference standard used in pharmaceutical quality tests.
Uniqueness
(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate is unique due to its combination of functional groups and stereochemistry. This allows for specific interactions with molecular targets and makes it a versatile compound in various applications.
Properties
Molecular Formula |
C15H27N2O6S- |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
[(1R,2R,4S)-4-(dimethylcarbamoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methanesulfonate |
InChI |
InChI=1S/C15H28N2O6S/c1-15(2,3)23-14(19)16-12-8-10(13(18)17(4)5)6-7-11(12)9-24(20,21)22/h10-12H,6-9H2,1-5H3,(H,16,19)(H,20,21,22)/p-1/t10-,11-,12+/m0/s1 |
InChI Key |
IDWVDSIEZHZVAG-SDDRHHMPSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1CS(=O)(=O)[O-])C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1CS(=O)(=O)[O-])C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.